N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide is a synthetic organic compound that features a benzofuran moiety linked to a chlorobenzamide group via a propyl chain. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide is a benzofuran derivative . Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of this compound are sigma receptors . These receptors are unique proteins that have been shown to have high affinity for benzofuran-2-carboxamide ligands .
Mode of Action
The interaction of this compound with its targets involves binding to the sigma-1 receptor . This binding is characterized by high affinity, with K(i) values ranging from 7.8 to 34nM
Biochemical Pathways
Benzofuran compounds are known to influence various biological activities, suggesting that they may affect multiple pathways
Result of Action
Benzofuran compounds are known to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
Biochemical Analysis
Biochemical Properties
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on Src kinase
Cellular Effects
In cellular studies, this compound has demonstrated promising results in inhibiting cell growth, indicating potential use in cancer therapy. It has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits sustained stimulant-like effects in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, both low and high doses of the compound have been found to inhibit tumor growth, but the mechanism of action was different for each dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Propyl Chain Introduction: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.
Chlorobenzamide Formation: The final step involves the coupling of the benzofuran-propyl intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzofuran-2,3-dione derivatives, dihydrobenzofuran derivatives, and various substituted benzamides .
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide has diverse applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-3-6-14(11-15)18(21)20-10-4-8-16-12-13-5-1-2-9-17(13)22-16/h1-3,5-7,9,11-12H,4,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNZZIWXIVFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.